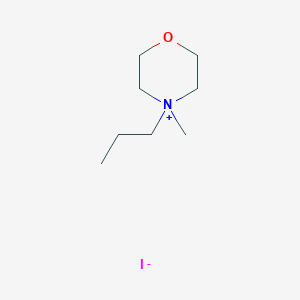

4-Methyl-4-propylmorpholin-4-ium iodide

Description

Contextualization within Quaternary Ammonium (B1175870) Salts

4-Methyl-4-propylmorpholin-4-ium iodide belongs to the extensive class of quaternary ammonium salts (QAS) or "quats". These compounds are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. This permanent charge, independent of the solution's pH, is a defining feature of QAS and distinguishes them from primary, secondary, or tertiary ammonium salts. The structure of 4-Methyl-4-propylmorpholin-4-ium iodide consists of a morpholinium cation, where the nitrogen atom is part of the morpholine (B109124) ring and is also bonded to a methyl and a propyl group, paired with an iodide anion.

Quaternary ammonium salts are a diverse group of compounds with a wide array of applications, including as disinfectants, surfactants, fabric softeners, and phase transfer catalysts in organic synthesis. Their biological activity, particularly their antimicrobial properties, has been a subject of extensive study for decades. bldpharm.com The mechanism of their antimicrobial action is complex but is understood to involve the disruption of microbial cell membranes. bldpharm.com The specific properties and applications of a QAS are largely determined by the nature of the organic groups attached to the nitrogen atom. bldpharm.com

Significance within Morpholinium-Based Compounds

Within the broader family of quaternary ammonium salts, those containing a morpholine ring, known as morpholinium-based compounds, represent a significant subclass. The morpholine ring is a six-membered heterocycle containing both an ether and a secondary amine functional group. When the nitrogen atom is quaternized, it forms a morpholinium cation. These compounds are often investigated as ionic liquids (ILs), which are salts with low melting points. echemi.com

Morpholinium-based ionic liquids are noted for their potential as "green" solvents due to their low volatility and high thermal stability. bldpharm.comechemi.com They are synthesized by reacting N-alkylmorpholines, such as N-methylmorpholine, with various substituent groups. echemi.com The properties of these ionic liquids, including their polarity, acidity, and solubility, can be fine-tuned by altering the structure of the cation and the choice of the anion. echemi.com This "designability" makes them attractive for a range of applications. echemi.com

Overview of Potential Academic Research Trajectories for 4-Methyl-4-propylmorpholin-4-ium Iodide

While specific research on 4-Methyl-4-propylmorpholin-4-ium iodide is not extensively documented in publicly available literature, its structural features suggest several potential avenues for academic investigation. Drawing parallels from research on other morpholinium-based ionic liquids, the following trajectories can be envisioned:

Electrochemical Applications: The ionic nature of 4-Methyl-4-propylmorpholin-4-ium iodide makes it a candidate for investigation as an electrolyte in various electrochemical devices. Research could focus on its ionic conductivity, electrochemical window, and thermal stability to assess its suitability for applications in batteries, capacitors, or fuel cells.

Catalysis: Morpholinium-based ionic liquids have been explored as catalysts and reaction media in organic synthesis. echemi.com Future studies could investigate the catalytic activity of 4-Methyl-4-propylmorpholin-4-ium iodide in various organic reactions, potentially leveraging its unique cation-anion combination to influence reaction rates and selectivity.

Biomass Processing: Certain ionic liquids have shown promise in dissolving and processing biomass, such as cellulose. bldpharm.com Research could explore the potential of 4-Methyl-4-propylmorpholin-4-ium iodide as a solvent for biomass, which could have implications for the development of biofuels and bio-based materials.

Antimicrobial and Antifungal Activity: Given that quaternary ammonium salts are well-known for their biocidal properties, a significant research trajectory would be to evaluate the antimicrobial and antifungal efficacy of 4-Methyl-4-propylmorpholin-4-ium iodide. bldpharm.combldpharm.com Studies could determine its minimum inhibitory concentration (MIC) against a range of bacteria and fungi and investigate its mechanism of action.

Chemical and Physical Data

Below is a table summarizing the key identifiers for 4-Methyl-4-propylmorpholin-4-ium iodide.

| Property | Value |

| CAS Number | 93627-54-4 |

| Molecular Formula | C8H18INO |

| Molecular Weight | 271.14 g/mol |

| SMILES Code | CCC[N+]1(C)CCOCC1.[I-] |

Data sourced from commercial supplier information and chemical databases. molbase.com

Synthesis

The synthesis of 4-Methyl-4-propylmorpholin-4-ium iodide is not explicitly detailed in readily available academic literature. However, based on the known reactivity of tertiary amines and alkyl halides, a standard quaternization reaction is the most probable synthetic route. This would involve the reaction of 4-methylmorpholine (B44366) with 1-iodopropane (B42940).

In this reaction, the lone pair of electrons on the nitrogen atom of 4-methylmorpholine attacks the electrophilic carbon atom of 1-iodopropane, which is bonded to the iodine atom. This results in the formation of a new carbon-nitrogen bond and the displacement of the iodide ion, which then acts as the counter-anion to the newly formed quaternary ammonium cation. The reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methyl-4-propylmorpholin-4-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO.HI/c1-3-4-9(2)5-7-10-8-6-9;/h3-8H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWDCBAILOGKBB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1(CCOCC1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00638120 | |

| Record name | 4-Methyl-4-propylmorpholin-4-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00638120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93627-54-4 | |

| Record name | NSC133328 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-4-propylmorpholin-4-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00638120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 4 Propylmorpholin 4 Ium Iodide

Precursor Selection and Derivatization Strategies

Synthesis of N-Propylmorpholine Intermediates

The most direct and common method for preparing N-propylmorpholine is the N-alkylation of morpholine (B109124) with a suitable propylating agent. This reaction typically involves the nucleophilic attack of the secondary amine nitrogen of morpholine on an electrophilic propyl group.

A prevalent strategy involves the reaction of morpholine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane (B42940), in the presence of a base. The base is necessary to neutralize the hydrohalic acid (HBr or HI) that is formed as a byproduct, thus preventing the protonation of the morpholine reactant and allowing the reaction to proceed to completion. Common bases for this purpose include inorganic carbonates (e.g., potassium carbonate, sodium carbonate) or tertiary amines that are sterically hindered and less prone to alkylation themselves.

An alternative approach for introducing a propyl group onto the morpholine nitrogen involves reductive amination. This method would entail the reaction of morpholine with propanal to form an enamine or iminium ion intermediate, which is then reduced in situ to yield N-propylmorpholine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Another documented, though less direct, route to a propyl-substituted morpholine is through the Michael addition of morpholine to an α,β-unsaturated compound, followed by reduction. For instance, the reaction of morpholine with acrylonitrile (B1666552) yields 3-morpholinopropionitrile. Subsequent hydrogenation of the nitrile group, typically using a catalyst such as Raney nickel or a cobalt-based catalyst under hydrogen pressure, produces N-(3-aminopropyl)morpholine. researchgate.net While this yields a functionalized propyl chain, a similar principle could be adapted to produce the simple N-propyl group, although direct alkylation is generally more straightforward.

| Precursor 1 | Precursor 2 | Reagent/Catalyst | Product | Notes |

| Morpholine | 1-Bromopropane | K₂CO₃ | N-Propylmorpholine | Direct alkylation is a common and efficient method. |

| Morpholine | Propanal | NaBH(OAc)₃ | N-Propylmorpholine | Reductive amination offers an alternative pathway. |

| Morpholine | Acrylonitrile | None (initially) | 3-Morpholinopropionitrile | Intermediate for a functionalized propyl chain. |

| 3-Morpholinopropionitrile | H₂ | Raney Nickel | N-(3-Aminopropyl)morpholine | Illustrates a reduction pathway following addition. researchgate.net |

Quaternization Reactions for Morpholinium Iodides

The conversion of the N-propylmorpholine intermediate to 4-Methyl-4-propylmorpholin-4-ium iodide is achieved through a quaternization reaction, a classic example of the Menschutkin reaction. rsc.org This SN2 reaction involves the nucleophilic attack of the tertiary amine nitrogen of N-propylmorpholine on the electrophilic methyl group of an alkylating agent, typically methyl iodide. nih.govlookchem.comlibretexts.org

Methyl iodide is a highly effective methylating agent for this purpose due to the good leaving group ability of the iodide ion. The reaction is generally carried out by mixing the N-propylmorpholine with an excess of methyl iodide, often in a suitable solvent. The resulting quaternary ammonium (B1175870) salt is typically a solid that can be isolated by precipitation and filtration. The use of excess methyl iodide helps to drive the reaction to completion. libretexts.org

The reaction proceeds via a transition state where the new N-C bond is forming concurrently with the breaking of the C-I bond. The positive charge on the nitrogen atom develops as the reaction progresses. The stability of this transition state, and thus the reaction rate, is significantly influenced by the surrounding solvent molecules.

Optimization of Reaction Parameters

The yield and purity of 4-Methyl-4-propylmorpholin-4-ium iodide are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, pressure, reaction time, and stoichiometry is crucial for an efficient and clean synthesis.

Temperature and Pressure Influences on Synthesis

Temperature has a significant impact on the rate of both the N-alkylation and the quaternization steps. In general, increasing the reaction temperature increases the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, and thus a higher reaction rate. For the synthesis of N-propylmorpholine, refluxing the reaction mixture is a common practice to accelerate the reaction.

Similarly, for the quaternization reaction, heating can be employed to reduce the reaction time. However, excessive temperatures should be avoided. For the quaternization with methyl iodide, which has a low boiling point (42.4 °C), the reaction is often carried out at room temperature or with gentle heating in a sealed vessel or under reflux with a condenser to prevent the loss of the volatile reactant. lookchem.com High temperatures can also promote side reactions, such as elimination reactions, although this is less of a concern with a methylating agent.

Pressure is not typically a critical parameter for the synthesis of 4-Methyl-4-propylmorpholin-4-ium iodide when using liquid-phase reactions under atmospheric conditions. However, if a highly volatile reactant or solvent is used at a temperature above its boiling point, a sealed reaction vessel (pressure bomb) may be necessary to maintain the reactants in the liquid phase and prevent their escape. researchgate.net For the hydrogenation step in the alternative synthesis of N-(3-aminopropyl)morpholine, pressure is a key parameter, with reactions often carried out at several megapascals (MPa) of hydrogen pressure. researchgate.net

Reaction Time and Stoichiometric Considerations

The duration of the reaction is a crucial factor in achieving a high yield. The optimal reaction time is typically determined by monitoring the progress of the reaction using techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy. For the N-alkylation of morpholine, reaction times can range from a few hours to overnight, depending on the reactivity of the propylating agent and the reaction temperature.

In the quaternization step, the reaction of N-propylmorpholine with methyl iodide is generally a relatively fast process. However, allowing the reaction to proceed for a sufficient duration ensures that the conversion to the quaternary ammonium salt is complete. Reaction times for similar quaternizations can range from a few hours to 24 hours. lookchem.com

The stoichiometry of the reactants is another critical parameter. In the synthesis of N-propylmorpholine, using a slight excess of the morpholine can help to ensure that the more valuable propyl halide is fully consumed. Conversely, using an excess of the propyl halide can lead to the formation of the quaternary ammonium salt as a byproduct if the initially formed N-propylmorpholine reacts further. The use of a base in at least a stoichiometric amount relative to the propyl halide is essential to neutralize the acid byproduct.

For the quaternization step, it is common practice to use an excess of the alkylating agent, methyl iodide. libretexts.org This ensures that the tertiary amine is completely converted to the quaternary ammonium salt. A molar ratio of N-propylmorpholine to methyl iodide of 1:1.1 to 1:1.5 is often employed.

| Reaction Step | Reactant 1 | Reactant 2 | Typical Stoichiometric Ratio (Reactant 1:Reactant 2) | Typical Reaction Time |

| N-Alkylation | Morpholine | 1-Bromopropane | 1:1 to 1.2:1 | 4 - 24 hours |

| Quaternization | N-Propylmorpholine | Methyl Iodide | 1:1.1 to 1:1.5 | 2 - 24 hours |

Purification Techniques and Methodological Refinements

The purity of 4-Methyl-4-propylmorpholin-4-ium iodide is paramount for its effective application in various chemical processes. The purification of this and similar ionic liquids often involves the removal of unreacted starting materials, such as N-methylmorpholine and 1-iodopropane, as well as by-products from side reactions.

Crystallization Methods for High Purity 4-Methyl-4-propylmorpholin-4-ium Iodide

Crystallization is a fundamental technique for obtaining high-purity 4-Methyl-4-propylmorpholin-4-ium iodide. The selection of an appropriate solvent system is critical for effective purification. A good solvent will dissolve the compound at an elevated temperature but allow for its precipitation as the solution cools, leaving impurities behind in the mother liquor.

For morpholinium-based ionic liquids, a variety of solvents can be employed for recrystallization. These often include polar aprotic solvents in which the ionic liquid has moderate solubility. The process typically involves dissolving the crude product in a minimal amount of a suitable hot solvent and then allowing it to cool slowly. Seeding with a small crystal of the pure compound can be employed to induce crystallization if necessary. The resulting crystals are then isolated by filtration, washed with a cold, non-polar solvent to remove any residual mother liquor, and dried under vacuum. chemrxiv.orgwpmucdn.com

A screening of different solvents and their mixtures is often necessary to identify the optimal conditions for crystallization. The choice of solvent can also influence the polymorphic form of the resulting crystals. nih.gov

Table 1: Potential Solvents for Crystallization of 4-Methyl-4-propylmorpholin-4-ium Iodide

| Solvent Class | Specific Examples | Rationale |

| Alcohols | Methanol, Ethanol, 2-Propanol | Good solubility at higher temperatures, reduced solubility upon cooling. chemrxiv.org |

| Ketones | Acetone | Can be effective, but solubility needs to be carefully evaluated. |

| Ethers | Diethyl ether, Hexane | Often used as anti-solvents to induce precipitation from more polar solutions. innoteg-instruments.com |

| Acetonitrile (B52724) | Acetonitrile | A polar aprotic solvent that can be suitable for recrystallizing ionic liquids. |

Following crystallization, the purity of the 4-Methyl-4-propylmorpholin-4-ium iodide can be assessed by measuring its melting point, which should be sharp for a pure compound.

Chromatographic Separation and Ion Exchange Procedures

Chromatographic techniques are powerful tools for the purification of ionic liquids like 4-Methyl-4-propylmorpholin-4-ium iodide, especially for removing closely related impurities.

Ion-Exchange Chromatography: This method is particularly effective for removing halide impurities or for anion exchange. nih.govresearchgate.net To remove residual iodide starting material or other anionic impurities, the crude product can be passed through a column packed with an anion exchange resin. nih.gov Conversely, if the synthesis results in a different halide salt, ion-exchange chromatography can be used to replace the anion with iodide. The process involves dissolving the crude salt in a suitable solvent and passing it through the resin, which selectively retains the undesired anions, allowing the purified 4-Methyl-4-propylmorpholin-4-ium cation with the desired iodide anion to elute. The use of non-aqueous media for this process can be advantageous for hydrophobic ionic liquids. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is a versatile technique for both the analysis and purification of ionic liquids. sielc.comnih.gov In a preparative HPLC setup, a reversed-phase column (e.g., C18) can be used to separate 4-Methyl-4-propylmorpholin-4-ium iodide from non-polar impurities. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol, often with an added buffer to control pH and improve peak shape. sielc.commdpi.com

Assessment of Residual Impurities via Advanced Analytical Techniques

To ensure the high purity of 4-Methyl-4-propylmorpholin-4-ium iodide, a suite of advanced analytical techniques is employed to detect and quantify residual impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compound and for detecting organic impurities. The presence of unreacted N-methylmorpholine or 1-iodopropane would be evident from their characteristic signals in the NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for the detection of volatile organic impurities, such as residual solvents used in the synthesis or purification steps. shimadzu.comthermofisher.comnih.gov Headspace GC-MS is particularly useful for analyzing residual solvents in the final product without dissolving the ionic liquid. innoteg-instruments.comuspnf.com

High-Performance Liquid Chromatography (HPLC): As mentioned for purification, HPLC with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) is a primary tool for assessing the purity of the ionic liquid itself. sielc.com It can quantify the main component and detect non-volatile impurities.

Ion Chromatography: This technique is specifically used for the quantification of anionic and cationic impurities, including residual halide ions. researchgate.net

Comparative Analysis of Synthetic Pathways

The synthesis of 4-Methyl-4-propylmorpholin-4-ium iodide is typically achieved through the quaternization of N-methylmorpholine with 1-iodopropane. However, the efficiency, environmental impact, and scalability of this synthesis can be significantly influenced by the chosen reaction conditions and principles.

Green Chemistry Principles in 4-Methyl-4-propylmorpholin-4-ium Iodide Synthesis

The application of green chemistry principles to the synthesis of ionic liquids is an area of growing importance, aiming to reduce the environmental footprint of chemical processes. chemistryjournals.netunibo.itnih.gov

Key green chemistry considerations for the synthesis of 4-Methyl-4-propylmorpholin-4-ium iodide include:

Atom Economy: The quaternization reaction itself generally has a high atom economy, as it is an addition reaction where all atoms of the reactants are incorporated into the product.

Use of Safer Solvents: While the reaction can sometimes be run neat, if a solvent is required, greener alternatives to traditional volatile organic compounds are preferred. Water or solvent-free conditions are ideal. chemrxiv.orgchemrxiv.org

Energy Efficiency: Employing energy-efficient heating methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.net

Waste Reduction: Optimizing the reaction to achieve high conversion rates minimizes the amount of unreacted starting materials that need to be removed and disposed of.

Scalability Considerations for Laboratory and Industrial Production

The transition from laboratory-scale synthesis to industrial production of 4-Methyl-4-propylmorpholin-4-ium iodide presents several challenges and considerations.

Reaction Conditions: For large-scale production, reaction conditions must be carefully controlled to ensure consistent product quality and safety. This includes managing the exothermic nature of the quaternization reaction through efficient heat exchange.

Purification: While crystallization is a viable purification method at the lab scale, its scalability can be challenging. Continuous crystallization processes may be more suitable for industrial production. For large-scale purification, ion-exchange metathesis reactions in continuous-flow systems, such as mixer-settlers, can offer higher efficiency and reduced waste compared to batch processes. nih.govacs.org

Process Automation: The use of automated and continuous-flow reactors can improve the safety, consistency, and efficiency of large-scale production. nih.gov Continuous processes can also lead to higher throughput and reduced operational costs.

Table 2: Comparison of Production Scales

| Feature | Laboratory Scale | Industrial Scale |

| Reaction Vessel | Round-bottom flask | Jacketed reactor |

| Heating Method | Heating mantle, oil bath | Steam, heat transfer fluids |

| Purification | Batch crystallization, column chromatography | Continuous crystallization, mixer-settlers for ion exchange |

| Process Control | Manual | Automated (e.g., PLC-based) |

| Throughput | Grams to kilograms | Kilograms to tons |

Spectroscopic and Structural Data for 4-Methyl-4-propylmorpholin-4-ium Iodide Not Publicly Available

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the chemical compound 4-Methyl-4-propylmorpholin-4-ium iodide. Despite extensive queries for infrared (IR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction data, no specific research findings or detailed structural elucidations for this particular compound could be located in the public domain.

Therefore, it is not possible to provide the detailed article on the "Advanced Spectroscopic and Structural Elucidation of 4-Methyl-4-propylmorpholin-4-ium Iodide" as requested. The strict adherence to the provided outline, which requires in-depth analysis of vibrational and NMR spectroscopy as well as X-ray diffraction studies, cannot be fulfilled without the foundational research data.

The required sections and subsections, including the analysis of functional groups by IR spectroscopy, investigation of cation-anion interactions by Raman spectroscopy, detailed proton and carbon environmental assignments using multi-dimensional NMR, the study of crystalline and amorphous forms via solid-state NMR, and the determination of the solid-state architecture through X-ray diffraction, all presuppose the existence of this primary data.

Similarly, the creation of data tables for spectroscopic shifts, coupling constants, and crystallographic parameters is contingent on the availability of these experimental results. Without access to peer-reviewed studies or spectral database entries for 4-Methyl-4-propylmorpholin-4-ium iodide, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

It is recommended that for such specific and less-common chemical compounds, experimental research would first need to be conducted and published to provide the necessary data for a comprehensive scientific article as outlined.

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 4 Propylmorpholin 4 Ium Iodide

Advanced Thermal Analysis for Phase Behavior

Thermogravimetric Analysis (TGA) for Decomposition Mechanisms

Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability and decomposition pathways of ionic liquids. For 4-Methyl-4-propylmorpholin-4-ium iodide, TGA provides insights into the temperature at which the compound begins to degrade, the kinetics of its decomposition, and the nature of the degradation process. While specific experimental TGA data for this exact compound is not extensively available in public literature, the thermal behavior can be inferred from studies on structurally related N-alkyl-N-methylmorpholinium halides and other quaternary ammonium (B1175870) iodides.

The thermal stability of ionic liquids is significantly influenced by the nature of both the cation and the anion. acs.org Generally, for a given cation, the thermal stability follows the trend of the anion's nucleophilicity and coordination ability. Halide anions, particularly iodide, are known to lower the thermal stability of ionic liquids compared to larger, non-coordinating anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) or tetrafluoroborate (B81430) ([BF4]⁻). acs.orgnih.gov

Studies on various quaternary ammonium halides have shown that their decomposition often occurs in a single, well-defined step. nih.gov The onset of decomposition for morpholinium-based ionic liquids with halide anions typically occurs in the range of 200 to 300 °C. For instance, dicationic morpholinium bromides have been observed to undergo a single-step mass loss between 200 and 520 °C. uniroma1.it It is anticipated that 4-Methyl-4-propylmorpholin-4-ium iodide would exhibit a decomposition profile within the lower end of this range, given the generally lower thermal stability associated with the iodide anion.

A representative, though hypothetical, TGA data table for 4-Methyl-4-propylmorpholin-4-ium iodide, based on typical values for similar compounds, is presented below. This table illustrates the key parameters obtained from a TGA curve.

Interactive Data Table: Representative TGA Parameters for 4-Methyl-4-propylmorpholin-4-ium Iodide

| Parameter | Description | Estimated Value Range |

| Tonset (°C) | The onset temperature of decomposition, determined by the intersection of the baseline and the tangent of the mass loss curve. | 210 - 240 |

| Tpeak (°C) | The temperature at which the maximum rate of mass loss occurs, corresponding to the peak of the derivative thermogravimetric (DTG) curve. | 230 - 260 |

| Mass Loss (%) | The total percentage of mass lost during the primary decomposition step. | ~100% |

| Decomposition Steps | The number of distinct steps in the mass loss curve. | 1 |

The decomposition of 4-Methyl-4-propylmorpholin-4-ium iodide is expected to proceed through one of two primary mechanisms common to quaternary ammonium salts: a nucleophilic substitution reaction (SN2) or a Hofmann elimination.

In the SN2 pathway, the iodide anion acts as a nucleophile, attacking one of the alkyl groups attached to the nitrogen atom. Given the presence of a methyl and a propyl group, the attack could theoretically occur at either. However, attack at the less sterically hindered methyl group is generally favored. This would lead to the formation of N-propylmorpholine and methyl iodide as the primary volatile decomposition products.

Alternatively, a retro-SN2 pathway has been proposed for the decomposition of dicationic morpholinium bromides, which could also be applicable here. uniroma1.it

The second possibility is the Hofmann elimination, which typically requires a β-hydrogen on one of the alkyl chains and a strong base. In this case, the iodide anion is a weak base, making this pathway less probable under neutral heating conditions compared to the SN2 mechanism. If it were to occur, it would involve the abstraction of a proton from the propyl group, leading to the formation of N-methylmorpholine, propene, and hydrogen iodide.

Analysis of the gaseous byproducts using techniques such as coupled TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) would be necessary to definitively identify the decomposition products and thus confirm the dominant degradation mechanism. For other quaternary ethylammonium (B1618946) halides, the decomposition has been shown to produce triethylamine (B128534) and a haloethane, supporting the SN2 mechanism. nih.gov

Theoretical and Computational Investigations of 4 Methyl 4 Propylmorpholin 4 Ium Iodide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and reactivity of 4-Methyl-4-propylmorpholin-4-ium iodide. These calculations provide a quantum mechanical description of the molecule, offering details about its geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Methyl-4-propylmorpholin-4-ium iodide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), are instrumental in determining its most stable molecular geometry. rsc.org The optimization process systematically alters the atomic coordinates to find the minimum energy conformation of the 4-Methyl-4-propylmorpholinium cation and its interaction with the iodide anion.

Key electronic properties derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the compound. A larger HOMO-LUMO gap generally implies higher stability. For morpholinium-based cations, the presence of the oxygen atom can influence the electronic environment and contribute to a wider electrochemical stability window. rsc.org

Illustrative DFT-calculated electronic properties for the 4-Methyl-4-propylmorpholin-4-ium ion pair are presented in the table below. Please note that this data is hypothetical and serves to illustrate the typical outputs of such calculations, as specific literature on this exact compound is not available.

| Property | Illustrative Value | Unit |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.6 | eV |

| Dipole Moment | 8.5 | Debye |

| Total Energy | -850.34 | Hartrees |

This interactive table contains hypothetical data for illustrative purposes.

The Hartree-Fock (HF) method provides a foundational approximation for the wave function and energy of a quantum many-body system. osti.gov It treats each electron in a mean field generated by all other electrons, offering a good starting point for understanding the electronic structure. However, the HF method does not fully account for electron correlation, which is the interaction between individual electrons.

To capture these electron correlation effects, which are crucial for accurate energy and property predictions, post-Hartree-Fock methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF solution to provide a more refined description of the electronic system. For a molecule like 4-Methyl-4-propylmorpholin-4-ium iodide, these methods can offer more precise calculations of interaction energies and electronic state energies. While computationally more demanding than DFT, they can be essential for benchmarking and for systems where electron correlation is particularly strong. The use of such methods can be critical in understanding phenomena like symmetry breaking in cyclic radicals. youtube.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed Phase Properties

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For 4-Methyl-4-propylmorpholin-4-ium iodide, MD simulations provide a window into its behavior in both liquid and solid states, offering insights into interactions and transport phenomena.

MD simulations can model the complex interplay between the 4-Methyl-4-propylmorpholinium cation, the iodide anion, and solvent molecules. By simulating a system containing numerous ions and solvent molecules, it is possible to analyze the radial distribution functions, which describe the probability of finding one ion or molecule at a certain distance from another. These simulations reveal how the ions arrange themselves and how they are solvated. For quaternary ammonium (B1175870) salts, water has been shown to preferentially solvate the anions, which can significantly impact the stability of the cation. rsc.org

Transport properties such as ionic conductivity and diffusion coefficients are crucial for applications like electrolytes in electrochemical devices. MD simulations can predict these properties by tracking the movement of ions over the course of the simulation. The mean square displacement of the ions as a function of time can be used to calculate the diffusion coefficient via the Einstein relation. Ionic conductivity can then be estimated using the Nernst-Einstein equation.

An illustrative table of simulated transport properties for liquid 4-Methyl-4-propylmorpholin-4-ium iodide at a given temperature is provided below. This data is hypothetical and for illustrative purposes.

| Property | Illustrative Value | Unit |

| Cation Diffusion Coefficient | 1.2 x 10⁻¹⁰ | m²/s |

| Anion Diffusion Coefficient | 1.5 x 10⁻¹⁰ | m²/s |

| Ionic Conductivity | 2.5 | mS/cm |

| Viscosity | 85 | cP |

This interactive table contains hypothetical data for illustrative purposes.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the morpholinium ring and the propyl chain in the 4-Methyl-4-propylmorpholinium cation means that it can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By scanning key dihedral angles, such as those associated with the propyl group and the puckering of the morpholine (B109124) ring, a PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them.

Exploration of Isomeric Forms and Stability

The 4-methyl-4-propylmorpholin-4-ium cation possesses several sources of isomerism, primarily centered around the conformation of the morpholine ring and the orientation of the N-propyl and N-methyl substituents. The morpholine ring typically adopts a chair conformation, which is its most stable form, analogous to cyclohexane. However, boat and twist-boat conformations, while higher in energy, represent potential transition states or local minima on the potential energy surface.

Computational studies on similar tetraalkylammonium ions have shown that the conformational landscape is influenced by the interplay of steric hindrance and weak intramolecular interactions. For the 4-methyl-4-propylmorpholin-4-ium cation, the primary conformers would be dictated by the relative orientations of the methyl and propyl groups, which can be either axial or equatorial.

Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the relative energies of these conformers. The stability of these isomeric forms is a critical factor in understanding the compound's physical and chemical properties. The chair conformation with the bulkier propyl group in the equatorial position is generally expected to be the most stable due to minimized steric strain.

Table 1: Calculated Relative Energies of 4-Methyl-4-propylmorpholin-4-ium Cation Conformers (Hypothetical Data)

| Conformer | N-Propyl Position | N-Methyl Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Axial | 0.00 |

| 2 | Axial | Equatorial | 2.50 |

| 3 | Equatorial (gauche) | Axial | 1.20 |

| 4 | Axial (gauche) | Equatorial | 3.80 |

Note: These values are illustrative and would require specific DFT calculations for accurate determination.

Barriers to Internal Rotation and Inversion

The dynamic behavior of 4-Methyl-4-propylmorpholin-4-ium iodide is characterized by several internal motions, including the rotation of the methyl and propyl groups and the inversion of the morpholine ring. The barriers to these internal rotations are key parameters that influence the molecule's flexibility and its behavior in different environments.

The barrier to the internal rotation of the methyl group is typically low, on the order of a few kcal/mol. The rotation of the propyl group is more complex, with multiple rotational barriers corresponding to rotations around the C-C bonds of the propyl chain. These barriers can be calculated using computational methods by mapping the potential energy surface as a function of the dihedral angle of interest.

Ring inversion from one chair conformation to another proceeds through higher-energy intermediates, such as the boat or twist-boat conformations. The energy barrier for this process in morpholinium derivatives is a significant factor in their dynamic stereochemistry. Computational studies on similar systems suggest that these barriers are typically in the range of 10-15 kcal/mol.

Table 2: Calculated Rotational and Inversional Barriers for the 4-Methyl-4-propylmorpholin-4-ium Cation (Hypothetical Data)

| Process | Description | Calculated Barrier (kcal/mol) |

| Methyl Rotation | Rotation of the N-methyl group | 3.5 |

| Propyl Cα-N Rotation | Rotation around the N-CH2 bond | 5.8 |

| Propyl Cβ-Cα Rotation | Rotation around the CH2-CH2 bond | 4.2 |

| Ring Inversion | Chair-to-chair interconversion | 12.5 |

Note: These values are illustrative and would require specific computational modeling for accurate prediction.

Computational Prediction of Spectroscopic Signatures

Simulated NMR and IR Spectra for Experimental Comparison

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be invaluable for the identification and characterization of new compounds. The simulation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for 4-Methyl-4-propylmorpholin-4-ium iodide allows for a direct comparison with experimental results, aiding in structural elucidation.

The prediction of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov The accuracy of these predictions is highly dependent on the level of theory, the basis set, and the inclusion of solvent effects. github.io For the 4-methyl-4-propylmorpholin-4-ium cation, distinct signals are expected for the protons and carbons of the methyl, propyl, and morpholine ring moieties.

Simulated IR spectra are obtained from the calculation of vibrational frequencies and their corresponding intensities. These calculations are crucial for assigning the various absorption bands in an experimental IR spectrum to specific molecular vibrations.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methyl-4-propylmorpholin-4-ium Cation (Hypothetical Data in ppm relative to TMS)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.10 | 48.5 |

| N-CH₂- (propyl) | 3.35 | 65.2 |

| -CH₂- (propyl) | 1.75 | 15.8 |

| -CH₃ (propyl) | 0.95 | 10.5 |

| O-CH₂- (morpholine) | 3.90 | 64.0 |

| N-CH₂- (morpholine) | 3.50 | 60.1 |

Note: These are representative values and would need to be calculated for the specific conformer and solvent conditions.

Vibrational Frequency Analysis and Mode Assignment

A detailed analysis of the vibrational frequencies provides a fingerprint of the molecular structure and bonding. fiveable.me DFT calculations can predict the harmonic vibrational frequencies of 4-Methyl-4-propylmorpholin-4-ium iodide. nih.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experiment. scispace.com

The vibrational modes of the 4-methyl-4-propylmorpholin-4-ium cation can be assigned to specific types of motion, such as C-H stretching, C-N stretching, C-O-C stretching, and various bending and torsional modes of the morpholine ring and the alkyl substituents. nist.govnist.gov

Table 4: Selected Calculated Vibrational Frequencies and Assignments for 4-Methyl-4-propylmorpholin-4-ium Cation (Hypothetical Data)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2980-3050 | Strong | C-H stretching (alkyl and morpholine) |

| 1450-1480 | Medium | CH₂ scissoring |

| 1280-1320 | Medium | C-N stretching |

| 1100-1150 | Strong | C-O-C stretching (asymmetric) |

| 900-950 | Medium | Ring breathing mode |

Note: These are general ranges and would require specific calculations for precise values and assignments.

Intermolecular Interaction Analysis

Hydrogen Bonding and Halogen Bonding Interactions

In the solid state and in solution, the 4-methyl-4-propylmorpholin-4-ium cation and the iodide anion interact through a network of non-covalent interactions. These interactions are crucial in determining the macroscopic properties of the salt, such as its melting point, solubility, and crystal structure.

Hydrogen Bonding: Although the cation lacks traditional strong hydrogen bond donors like N-H or O-H groups, the C-H bonds of the alkyl and morpholine moieties can act as weak hydrogen bond donors to the iodide anion. nih.govnih.gov These C-H···I⁻ interactions, while individually weak, can collectively contribute significantly to the lattice energy of the crystal and the solvation of the ions in solution. rsc.orgresearchgate.net Computational methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak hydrogen bonds. rsc.org

Halogen Bonding: The iodide anion itself can participate in halogen bonding, acting as a halogen bond acceptor. More interestingly, in certain contexts, the term halogen bonding can also refer to interactions where a halogen atom acts as an electrophilic species. bohrium.comnih.govresearchgate.net While the primary interaction in 4-Methyl-4-propylmorpholin-4-ium iodide is ionic, the nature of the interactions between the iodide anion and the surrounding cations is complex. The iodide anion can interact with the positively charged nitrogen center and the surrounding hydrogen atoms. Studies on similar halide salts have shown that the directionality of these interactions can be rationalized by considering the distribution of electrostatic potential around the ions. mdpi.comacs.org

Applications of 4 Methyl 4 Propylmorpholin 4 Ium Iodide in Materials Science

Integration into Polymeric Materials

The incorporation of ionic liquids like 4-Methyl-4-propylmorpholin-4-ium iodide into polymer matrices can significantly enhance their physicochemical properties, leading to the development of advanced functional materials.

Development of Polymer Electrolytes for Energy Storage Devices

Polymer electrolytes are a critical component in the development of safe, flexible, and high-performance energy storage devices such as lithium-ion batteries and supercapacitors. mdpi.commdpi.com The introduction of ionic liquids into a polymer host can create a solid or quasi-solid electrolyte with desirable properties. researchgate.net

Morpholinium-based ionic liquids, in general, are considered promising for electrolyte applications due to their straightforward synthesis, low cost, and the high mobility they can impart to charge carriers like lithium ions. arxiv.org They possess wide electrochemical stability windows and good thermal stability, which are crucial for the operational safety and longevity of batteries and supercapacitors. rsc.orgresearchgate.netacs.org The presence of the ether oxygen in the morpholinium ring can enhance ionic conductivity. rsc.org

For instance, studies on polymer electrolytes composed of poly(ethylene oxide) (PEO) and various quaternary ammonium (B1175870) iodides have demonstrated their potential for use in dye-sensitized solar cells, a type of photo-electrochemical cell. researchgate.net The addition of these salts was found to reduce the crystallinity of the PEO, which in turn enhances the segmental mobility of the polymer chains and promotes ion movement, thereby improving ionic conductivity. researchgate.net In supercapacitors, ionic liquid-based polymer electrolytes can significantly increase the energy density by widening the operating voltage window. researchgate.net

Table 1: Potential Properties of 4-Methyl-4-propylmorpholin-4-ium Iodide in Polymer Electrolytes

| Property | Potential Contribution of 4-Methyl-4-propylmorpholin-4-ium Iodide |

|---|---|

| Ionic Conductivity | The dissociation of the salt into 4-methyl-4-propylmorpholin-4-ium cations and iodide anions provides mobile charge carriers. The morpholinium structure may enhance ion transport. rsc.org |

| Electrochemical Stability | Morpholinium-based ionic liquids generally exhibit wide electrochemical windows, contributing to a stable operating voltage range for energy storage devices. rsc.orgresearchgate.netacs.org |

| Thermal Stability | Quaternary ammonium salts can possess good thermal stability, which is essential for the safety of energy storage devices. rsc.org |

| Amorphous Nature | The incorporation of the ionic liquid can disrupt the crystalline structure of the host polymer, leading to a more amorphous morphology that favors higher ionic conductivity. researchgate.net |

Functionalization of Polymer Matrices with Morpholinium Moieties

The functionalization of polymer matrices with morpholinium moieties involves chemically attaching these groups to the polymer backbone or as side chains. This can be achieved through the polymerization of monomers containing morpholinium salts or by the post-polymerization modification of a pre-existing polymer. nih.gov This process can transform an inert polymer into a functional material with tailored properties.

One common method is the quaternization of polymers that contain tertiary amine groups. nih.govrsc.org For example, a polymer with a morpholine-containing side chain could be reacted with a propyl iodide to attach the propyl group and form the quaternary ammonium iodide structure. This method allows for the control of the degree of functionalization, which in turn influences the final properties of the material. nih.gov

Polymers functionalized with quaternary ammonium salts have been extensively studied for various applications, including as anion exchange membranes in fuel cells and as antimicrobial materials. rsc.org The presence of the cationic morpholinium groups can significantly alter the polymer's interaction with other substances, its solubility, and its mechanical properties. For instance, attaching quaternary ammonium groups to poly(phenylene oxide) via flexible alkyl spacers has been shown to create membranes with enhanced hydroxide (B78521) ion conductivity and excellent alkaline stability, which are desirable for anion exchange membrane fuel cells. rsc.org

Fabrication of Advanced Composite Materials

Advanced composite materials, which combine a polymer matrix with inorganic fillers, often require compatibilizers or dispersants to ensure a homogeneous mixture and optimal performance. 4-Methyl-4-propylmorpholin-4-ium iodide has the potential to fulfill these roles.

Role as a Dispersant or Compatibilizer in Nanocomposites

In the fabrication of nanocomposites, achieving a uniform dispersion of nanoparticles (like silica (B1680970), clays, or carbon nanotubes) within a polymer matrix is a major challenge. Agglomeration of these fillers can lead to poor mechanical properties and inconsistent material performance. Quaternary ammonium salts are known to be effective in stabilizing and dispersing nanoparticles. nih.gov

These salts can adsorb onto the surface of nanoparticles through electrostatic interactions, creating a charged layer that prevents the particles from clumping together due to steric or electrostatic repulsion. nih.gov Morpholinium-based ionic liquids have been used in the preparation of well-dispersed gold nanoparticles. alfa-chemistry.comalfa-chemistry.com The structure of the morpholinium cation can be tailored to control the size and selectivity of the resulting nanoparticles. alfa-chemistry.comalfa-chemistry.com

Therefore, 4-Methyl-4-propylmorpholin-4-ium iodide could act as a dispersant during the compounding of nanocomposites. Its amphiphilic nature, with a charged head group and organic alkyl chains (propyl and methyl groups), would allow it to interface between the inorganic filler and the polymer matrix, improving compatibility and leading to enhanced material properties.

Modification of Surface Properties of Inorganic Fillers

The surface properties of inorganic fillers are often modified to improve their interaction and adhesion with the polymer matrix. This is crucial for load transfer from the matrix to the filler, which is the basis of the reinforcing effect in composites. Quaternary ammonium salts can be used to modify the surface of fillers like silica. nih.govresearchgate.net

The surface of silica, for example, is typically hydrophilic due to the presence of silanol (B1196071) (Si-OH) groups. This makes it incompatible with many nonpolar polymers. By treating the silica with a quaternary ammonium salt like 4-Methyl-4-propylmorpholin-4-ium iodide, the surface can be rendered more hydrophobic. The cationic head of the morpholinium salt can interact with the negatively charged deprotonated silanol groups on the silica surface, while the organic alkyl chains orient outwards, creating a more organophilic surface. This improves the filler's dispersibility and compatibility with the polymer matrix.

Application in Optoelectronic Materials

The unique properties of quaternary ammonium iodides make them promising candidates for use in optoelectronic devices, particularly in perovskite solar cells. rsc.orgmdpi.comnih.gov Perovskite solar cells have shown remarkable progress in efficiency, but their long-term stability remains a significant challenge, often due to sensitivity to moisture and thermal stress. rsc.org

Research has shown that incorporating quaternary ammonium cations, which lack the acidic proton of more common organic cations like methylammonium (B1206745), can significantly enhance the thermal and moisture stability of perovskite materials. rsc.orgresearchgate.netresearchgate.net For example, tetramethylammonium (B1211777) lead iodide has been found to be much more stable than its methylammonium counterpart. rsc.org The iodide component of these salts can also passivate halide defects in the perovskite structure, reducing charge recombination and improving device performance. mdpi.com

A variety of ammonium iodide salts, including tetrabutylammonium (B224687) iodide and phenethylammonium iodide, have been successfully used as additives or in post-treatment methods to improve the efficiency and stability of perovskite solar cells. mdpi.comnih.gov These bulky cations can form a protective layer on the perovskite surface, enhancing its resistance to moisture. researchgate.net

Given these findings, 4-Methyl-4-propylmorpholin-4-ium iodide could potentially be used to improve the stability and performance of perovskite solar cells. The morpholinium cation could contribute to the formation of a stable perovskite structure, while the iodide anion would help in defect passivation.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Methyl-4-propylmorpholin-4-ium iodide |

| Lithium |

| Poly(ethylene oxide) |

| Propyl iodide |

| Poly(phenylene oxide) |

| Silica |

| Clay |

| Carbon nanotubes |

| Gold |

| Silanol |

| Methylammonium |

| Tetramethylammonium lead iodide |

| Tetrabutylammonium iodide |

| Phenethylammonium iodide |

| Iodide |

Precursor in Perovskite Solar Cell Technology

There is currently no available research data or published studies that specifically investigate the use of 4-Methyl-4-propylmorpholin-4-ium iodide as a precursor in the fabrication of perovskite solar cells. While other quaternary ammonium iodides have been explored to enhance the stability and performance of perovskite solar cells, research focusing on this particular compound has not been identified. researchgate.netrsc.orgresearchgate.neticj-e.orgresearching.cnjos.ac.cnsciopen.combohrium.comscispace.comrsc.orggreatcellsolarmaterials.com

Influence on Charge Transport and Photostability in Devices

In the absence of studies using 4-Methyl-4-propylmorpholin-4-ium iodide in perovskite devices, there is no empirical data on its specific influence on charge transport mechanisms or the photostability of such devices. The general class of quaternary ammonium cations is recognized for its potential to improve the moisture resistance and thermal stability of perovskite films due to the lack of acidic protons. researchgate.netrsc.orgresearchgate.net However, without direct experimental evidence, any potential effects of the 4-methyl-4-propylmorpholin-4-ium cation remain hypothetical.

Usage in Self-Assembled Systems

The exploration of molecules for their ability to self-assemble into complex, functional structures is a significant area of materials science.

Formation of Supramolecular Structures and Liquid Crystals

No scientific literature was found that describes the formation of supramolecular structures or liquid crystals derived from 4-Methyl-4-propylmorpholin-4-ium iodide. The synthesis and characterization of such systems involving this specific compound have not been reported in the available research.

Catalytic Applications of 4 Methyl 4 Propylmorpholin 4 Ium Iodide

Mechanistic Investigations of Catalytic Pathways

Reaction Kinetics and Rate-Determining Steps

The kinetics of reactions catalyzed by ionic liquids, including morpholinium-based salts, are often complex and influenced by several factors such as the viscosity of the medium, the nature of the anion and cation, and the solubility of reactants and products.

In reactions like esterification, the kinetics are frequently studied using models such as the pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. The PH model, which often applies to systems where the catalyst is fully dissolved, might be relevant for 4-Methyl-4-propylmorpholin-4-ium iodide if it remains in the liquid phase with the reactants. For esterification reactions catalyzed by acidic ionic liquids, the reaction rate generally increases with temperature and catalyst concentration. academax.commdpi.com For instance, in the esterification of acetic acid with ethanol, the forward reaction activation energy was determined to be 49.48 kJ·mol⁻¹ and the reverse reaction activation energy was 53.78 kJ·mol⁻¹. academax.com

The rate-determining step in such catalytic cycles often involves the formation of a key intermediate. For instance, in Tishchenko reactions catalyzed by thorium complexes, the insertion of an alkyne into a metal-ligand bond is the rate-limiting step. mdpi.com In cycloaddition reactions, the formation of the initial adduct between the reactants can be the slowest step. The specific kinetics and rate-determining steps for reactions catalyzed by 4-Methyl-4-propylmorpholin-4-ium iodide would require empirical investigation.

Identification of Active Catalytic Species

The catalytic activity of 4-Methyl-4-propylmorpholin-4-ium iodide would primarily stem from its constituent ions. The morpholinium cation itself can participate in catalysis through hydrogen bonding or by acting as a phase-transfer catalyst. However, the iodide anion is often the more influential component in defining the catalytic properties.

In many reactions, the iodide ion can act as a nucleophilic catalyst or a precursor to the active catalytic species. For example, in the context of oxidation reactions, iodide can be oxidized to form iodine (I₂) or triiodide (I₃⁻), which are effective oxidizing agents for various substrates. researchgate.net In reactions involving metal catalysts, the iodide anion can act as a ligand, influencing the electronic and steric properties of the metal center and thereby its catalytic activity.

For some reactions, the entire ionic liquid unit—the cation-anion pair—can be considered the active species, creating a unique reaction environment that influences transition states and reaction pathways. In binary catalyst systems, such as morpholinium ionic liquids combined with a metal salt like zinc bromide for CO₂ cycloaddition, the active species is a complex formed between the ionic liquid and the metal salt. researchgate.net

Applications in Specific Organic Transformations

The following sections explore the potential applications of 4-Methyl-4-propylmorpholin-4-ium iodide in various organic reactions, drawing parallels from studies on related morpholinium-based and other ionic liquids.

Esterification and Transesterification Reactions

Acidic ionic liquids are known to be effective catalysts for esterification reactions. alfa-chemistry.comajast.net The acidity can be inherent to the anion or cation. While 4-Methyl-4-propylmorpholin-4-ium iodide is not a traditional Brønsted acid, the iodide anion can contribute to a mildly acidic environment or participate in the reaction mechanism.

The catalytic performance in esterification is often influenced by the structure of the ionic liquid. For instance, the yield of the ester has been observed to decrease with an increase in the size of the cation and increase with the acidity of the anion. ajast.net Given the structure of 4-Methyl-4-propylmorpholin-4-ium iodide, its efficacy would be compared to other quaternary ammonium (B1175870) iodides.

Below is a representative data table from a study on the esterification of acetic acid with various alcohols using a Brønsted acidic ionic liquid, which illustrates the typical data collected in such studies.

| Alcohol | Acid | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methanol | Acetic Acid | 10 | 25 | 2 | 99 |

| Ethanol | Acetic Acid | 10 | 25 | 3 | 98 |

| n-Propanol | Acetic Acid | 10 | 25 | 4 | 95 |

| n-Butanol | Acetic Acid | 10 | 25 | 5 | 92 |

This table presents illustrative data for esterification reactions catalyzed by a generic Brønsted acidic ionic liquid to demonstrate typical reaction conditions and outcomes.

Cycloaddition and Condensation Reactions

Morpholinium-based ionic liquids have been successfully employed as catalysts in cycloaddition reactions. A notable example is the cycloaddition of CO₂ and epoxides to form cyclic carbonates, where a binary catalyst system of a morpholinium ionic liquid and zinc bromide has been shown to be highly effective even under mild conditions (room temperature and atmospheric pressure). researchgate.net

The role of the ionic liquid in these reactions can be multifaceted. It can act as a solvent, a catalyst to activate the epoxide ring, and a co-catalyst with the metal salt. The iodide anion in 4-Methyl-4-propylmorpholin-4-ium iodide could potentially play a role in the ring-opening of the epoxide, a key step in this type of cycloaddition.

The following table shows representative results for the cycloaddition of CO₂ to propylene (B89431) oxide using a morpholinium-based catalyst system.

| Catalyst System | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

| Morpholinium IL / ZnBr₂ | 25 | 0.1 | 12 | >99 | >99 |

| Imidazolium IL / ZnBr₂ | 120 | 2.0 | 4 | 95 | 98 |

| Pyridinium IL / ZnBr₂ | 130 | 3.0 | 6 | 92 | 96 |

This table provides representative data for the cycloaddition of CO₂ and propylene oxide catalyzed by different ionic liquid/ZnBr₂ systems to illustrate the efficiency of morpholinium-based catalysts.

Oxidation and Reduction Processes

The iodide component of 4-Methyl-4-propylmorpholin-4-ium iodide suggests its potential utility in oxidation-reduction reactions. The iodide ion can be oxidized to iodine or other iodine species, which can then act as oxidizing agents. researchgate.net This is particularly relevant in reactions where a mild oxidant is required.

In catalytic systems, organotellurium compounds have been shown to catalyze the oxidation of iodide salts with hydrogen peroxide, which then go on to halogenate various substrates. nih.gov While not a direct application, this illustrates the potential of the iodide ion to participate in oxidative catalytic cycles.

Electrochemical Investigations of 4 Methyl 4 Propylmorpholin 4 Ium Iodide

Electrolyte Properties in Energy Storage Devices

Ionic liquids are considered potential electrolytes for energy storage devices like batteries and supercapacitors due to their low volatility, high thermal stability, and wide electrochemical windows. researchgate.netalfa-chemistry.comcore.ac.ukresearchgate.netresearchgate.net The specific properties of 4-Methyl-4-propylmorpholin-4-ium iodide are not extensively documented in publicly available research. However, by examining studies on analogous morpholinium-based ionic liquids, we can infer its potential characteristics and performance in energy storage applications.

Below is a table summarizing the ionic conductivity of various related morpholinium-based electrolytes found in the literature.

| Compound | Ionic Conductivity (mS/cm) | Temperature (°C) | Reference |

| N-methylmorpholinium formate | 16.8 | 25 | researchgate.netacs.org |

| N-ethylmorpholinium formate | 10.0 | 25 | researchgate.netacs.org |

| Butyl-methyl-morpholinium bis(trifluoromethanesulfonyl)imide | Varies with composition | - | alfa-chemistry.com |

| Ethyl-methyl-morpholinium bis(trifluoromethanesulfonyl)imide | Varies with composition | - | alfa-chemistry.com |

This table presents data for related compounds to provide context, as specific data for 4-Methyl-4-propylmorpholin-4-ium iodide was not found.

The electrochemical stability window (ESW) defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction. A wide ESW is essential for high-energy-density storage devices. Studies on N-alkyl-N-methylmorpholinium-based ionic liquids have shown that they can be electrochemically stable up to 6 V. researchgate.net Quaternary ammonium (B1175870) cations, in general, are known for their wide electrochemical windows, making them suitable for use in batteries and electrochemical capacitors. researchgate.netresearchgate.netnih.govnih.gov The specific ESW of 4-Methyl-4-propylmorpholin-4-ium iodide would need to be experimentally determined, but it is expected to be significant based on the stability of related compounds.

Applications in Electrochemical Sensors

Ionic liquids are increasingly being used in electrochemical sensors to enhance their performance, including sensitivity, selectivity, and stability. core.ac.ukresearchgate.netjcbms.orgmdpi.com Their role can be as electrolytes, modifiers of electrode surfaces, or as functional components of the sensing membrane.

Ion-selective electrodes (ISEs) are a class of potentiometric sensors that respond to the activity of a specific ion in a solution. While there is no specific literature detailing the use of 4-Methyl-4-propylmorpholin-4-ium iodide in the development of ISEs, the iodide anion could potentially be targeted. The principle of an ISE relies on a selective membrane that preferentially interacts with the target ion. youtube.com For instance, the selectivity of ISEs for different ions often depends on a specific ligand or ionophore within the membrane that selectively binds the ion of interest. youtube.com

The unique properties of ionic liquids can lead to improved sensitivity and selectivity in electrochemical sensors. jcbms.org The use of ionic liquids as part of the electrode material or as the electrolyte can facilitate faster electron transfer and create a more favorable microenvironment for the sensing reaction. The iodide component of 4-Methyl-4-propylmorpholin-4-ium iodide could potentially be utilized in sensors for species that interact with iodide. However, without specific research, this remains a hypothetical application.

Corrosion Inhibition Studies

Morpholine (B109124) and its derivatives have been extensively studied as corrosion inhibitors for various metals, particularly steel, in acidic environments. sanminglobe.com The inhibition mechanism typically involves the adsorption of the morpholinium cations onto the metal surface, forming a protective layer that hinders the corrosion process. ampp.orgampp.orgmdpi.com

Research on other morpholinium cationic surfactants has demonstrated high inhibition efficiencies. For example, certain synthesized morpholinium derivatives have shown corrosion inhibition efficiencies of up to 93.1% for carbon steel in 3 M HCl solution. carta-evidence.org The adsorption of these inhibitors on the steel surface was found to follow the Langmuir adsorption isotherm. carta-evidence.org Another study on a morpholinium oligomer also reported it to be a good vapor phase inhibitor for mild steel. ampp.org

While specific studies on the corrosion inhibition properties of 4-Methyl-4-propylmorpholin-4-ium iodide are not available, its quaternary ammonium structure with a morpholine core suggests it could possess similar inhibitive properties. The presence of the iodide ion might also contribute to the inhibition effect, as iodide ions are known to have a synergistic effect with some organic inhibitors.

Below is a table summarizing the corrosion inhibition efficiency of some morpholinium derivatives.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| MCS-10 (a morpholinium surfactant) | Carbon Steel | 3 M HCl | 92.2 | carta-evidence.org |

| MCS-12 (a morpholinium surfactant) | Carbon Steel | 3 M HCl | 92.8 | carta-evidence.org |

| MCS-14 (a morpholinium surfactant) | Carbon Steel | 3 M HCl | 93.1 | carta-evidence.org |

| Morpholine-methylene-phosphonic acid | Pure Aluminum | Neutral Chloride | ~97 | ampp.org |

This table presents data for related compounds to provide context, as specific data for 4-Methyl-4-propylmorpholin-4-ium iodide was not found.

Evaluation of Inhibitor Efficiency on Metal Surfaces

No published studies were found that evaluated the corrosion inhibitor efficiency of 4-Methyl-4-propylmorpholin-4-ium iodide on any metal surfaces. Data regarding its performance in various corrosive media, such as acidic or saline environments, is not available. Consequently, no data tables on inhibitor efficiency as a function of concentration or temperature can be presented.

Mechanistic Understanding of Adsorption Processes

There is no available research on the adsorption mechanism of 4-Methyl-4-propylmorpholin-4-ium iodide onto metal surfaces. Studies typically employ techniques like potentiodynamic polarization and electrochemical impedance spectroscopy to elucidate the nature of the inhibitor's interaction with the substrate, including whether it acts as a physical or chemical adsorbent. Such investigations have not been reported for this specific compound.

Electrodeposition Processes

The role of 4-Methyl-4-propylmorpholin-4-ium iodide in electrodeposition processes has not been documented in the scientific literature.

Use as a Supporting Electrolyte in Metal Deposition

No studies have been found that utilize 4-Methyl-4-propylmorpholin-4-ium iodide as a supporting electrolyte in the electrodeposition of metals. Therefore, information on its conductivity, electrochemical window, and compatibility with various metal plating baths is not available.

Influence on Deposit Morphology and Properties

There is no information regarding the influence of 4-Methyl-4-propylmorpholin-4-ium iodide on the morphology, grain size, texture, or physical properties (e.g., hardness, reflectivity) of electrodeposited metals.

Applications in Separation Science and Green Chemistry

Extraction and Separation Processes

No specific studies detailing the use of 4-Methyl-4-propylmorpholin-4-ium iodide for the liquid-liquid extraction of organic or inorganic species were identified. Research on other morpholinium-based ionic liquids suggests potential applicability in this area, such as the extraction of essential oils. acs.org However, without direct experimental evidence for the title compound, its efficiency, selectivity, and practicality in such processes cannot be assessed.

There is no available research on the development or performance of gas separation membranes specifically incorporating 4-Methyl-4-propylmorpholin-4-ium iodide. While ionic liquids, in general, are being explored for gas separation membranes due to their unique properties, the specific contribution of the 4-Methyl-4-propylmorpholin-4-ium cation and the iodide anion in this context has not been documented. hidenisochema.comnih.gov

Carbon Capture and Utilization

While there is research on the use of a morpholinium ionic liquid in conjunction with zinc bromide as a catalytic system for the cycloaddition of CO2 to epoxides, this study does not specify the use of 4-Methyl-4-propylmorpholin-4-ium iodide. researchgate.net The potential of the title compound in carbon capture and utilization remains an open area for investigation.

Absorption of Carbon Dioxide and Other Greenhouse Gases

No data is available on the use of 4-Methyl-4-propylmorpholin-4-ium iodide for the absorption of carbon dioxide or other greenhouse gases.

Regeneration of Absorbent Systems

There is no information regarding the regeneration processes for absorbent systems involving 4-Methyl-4-propylmorpholin-4-ium iodide.

Biomass Processing and Derivatization

Dissolution and Pre-treatment of Lignocellulosic Biomass

No studies were found that detail the efficacy or methodology of using 4-Methyl-4-propylmorpholin-4-ium iodide for the dissolution and pre-treatment of lignocellulosic biomass.

Facilitation of Biocatalytic Reactions

There is no available research on the role of 4-Methyl-4-propylmorpholin-4-ium iodide in facilitating biocatalytic reactions.

Future Directions and Emerging Research Avenues for 4 Methyl 4 Propylmorpholin 4 Ium Iodide

Exploration of Novel Synthetic Routes and Derivatizations

The conventional synthesis of 4-Methyl-4-propylmorpholin-4-ium iodide involves the quaternization of a tertiary amine. This is typically achieved through a standard SN2 reaction, specifically by reacting N-methylmorpholine with an n-propyl halide (like 1-iodopropane) or, alternatively, reacting N-propylmorpholine with a methyl halide (like iodomethane). Kinetic studies on analogous systems, such as the quaternization of poly(4-vinyl pyridine) with n-alkyl bromides, show that the reaction rate is subject to retardation, which is primarily attributed to steric effects rather than electrostatic ones. rsc.org This suggests that optimizing reaction conditions (concentration, temperature, solvent) to overcome the steric hindrance of the propyl group will be a key focus for improving synthesis efficiency.

Future research is moving beyond these traditional methods to explore more innovative and efficient synthetic platforms.

Novel Synthetic Platforms:

Metallaphotoredox Catalysis: A promising future direction is the use of a dual catalytic system involving photoredox and copper catalysts. nih.gov This approach, which operates via a Halogen Abstraction–Radical Capture (HARC) mechanism, allows for the N-alkylation of heterocycles at room temperature. nih.gov Applying this to the synthesis of 4-Methyl-4-propylmorpholin-4-ium iodide could bypass the high thermal barriers of traditional SN2 reactions, potentially leading to higher yields and greater selectivity under milder conditions. nih.gov

Catalytic Boration: The alkyl halide precursors used in the synthesis, such as 1-iodopropane (B42940), could be synthesized via novel catalytic routes. For instance, titanium-catalyzed boration of alkyl halides with reagents like pinacolborane offers a pathway to create synthetically useful boronate esters, which can then be converted to the desired halide. nih.gov This method is notable for suppressing undesired hydrodehalogenation side reactions. nih.gov

Derivatization Strategies: The true potential of 4-Methyl-4-propylmorpholin-4-ium iodide lies in its "designability." Future research will focus on creating derivatives to tune its physicochemical properties for specific tasks. This involves modifying either the cation or the anion.

Cation Functionalization: The morpholinium cation can be derivatized to introduce specific functionalities. While the core structure is defined, future research could explore creating analogous structures with reactive handles. General derivatization strategies for compounds with hydroxyl or carboxyl groups, using reagents like acyl chlorides, rhodamines, or isocyanates, could be adapted to functionalized morpholinium precursors. nih.gov

Anion Exchange: A straightforward derivatization is the exchange of the iodide anion for others like tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or bis(trifluoromethanesulfonyl)imide (TFSI⁻). researchgate.net This can dramatically alter properties such as thermal stability, viscosity, and electrochemical window, tailoring the ionic liquid for different applications. researchgate.net

Advanced Characterization Techniques for In-Situ Studies

To understand and optimize the performance of 4-Methyl-4-propylmorpholin-4-ium iodide in applications like batteries or catalysis, it is crucial to study its behavior under real operating conditions. Advanced in-situ characterization techniques are emerging as essential tools for this purpose. These methods allow researchers to observe dynamic changes at the nanoscale, providing insights that are unattainable with bulk, ex-situ measurements. rsc.org

Future research will likely employ a suite of these techniques:

In-Situ Scanning Transmission Electron Microscopy (STEM): This technique can be used to observe nanoscale dynamics at interfaces, for example, visualizing the formation of the solid-electrolyte interphase (SEI) in a battery where the ionic liquid is the electrolyte. rsc.org

Electrochemical Strain Microscopy (ESM): ESM is a powerful tool for mapping ionic activity at the nanoscale. By applying a bias with a scanning probe microscope tip, it can detect the local strain on a surface caused by ionic motion, revealing conductive pathways and degradation mechanisms in real-time. rsc.org